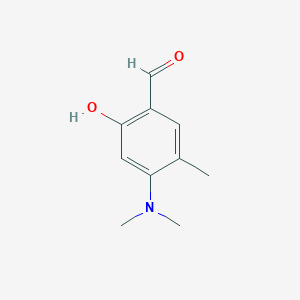
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are known for their stimulant effects and are commonly found in various medications and natural products. This particular compound has been studied for its potential vasodilatory effects, which means it can help widen blood vessels and improve blood flow.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The reaction conditions often require the use of strong bases and alkylating agents. For instance, the compound can be synthesized by reacting 1,3-dibutylxanthine with 4-oxopentyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized xanthine derivatives, while reduction could produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of xanthine derivatives.
Biology: The compound’s vasodilatory effects make it a subject of interest in cardiovascular research.
Medicine: It is being investigated for its potential use in treating conditions like hypertension and other cardiovascular diseases.
Industry: The compound’s properties make it useful in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors. By binding to these receptors, the compound can inhibit the breakdown of cyclic adenosine monophosphate (cAMP), leading to vasodilation and improved blood flow. The molecular targets include various adenosine receptor subtypes, which play a role in regulating vascular tone.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylxanthine (Theophylline): Known for its bronchodilator effects.
1,3,7-Trimethylxanthine (Caffeine): Widely used as a stimulant.
1,3-Diethylxanthine: Studied for its potential therapeutic effects.
Uniqueness
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific alkyl and oxoalkyl substituents, which confer distinct vasodilatory properties. Unlike other xanthine derivatives, this compound has shown a marked activity in promoting blood flow through skeletal muscle while exhibiting low toxicity .
Eigenschaften
CAS-Nummer |
57076-64-9 |
|---|---|
Molekularformel |
C18H28N4O3 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1,3-dibutyl-7-(4-oxopentan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C18H28N4O3/c1-5-7-9-20-16-15(17(24)21(18(20)25)10-8-6-2)22(12-19-16)13(3)11-14(4)23/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
IAGZIWNWUUOZQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)C(C)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


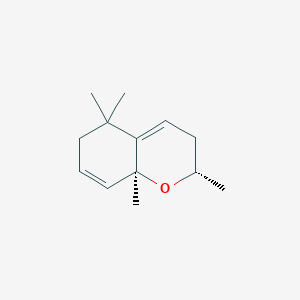
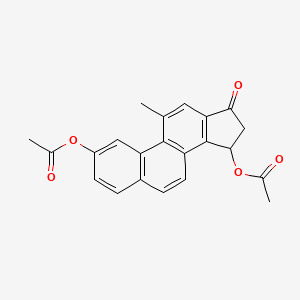
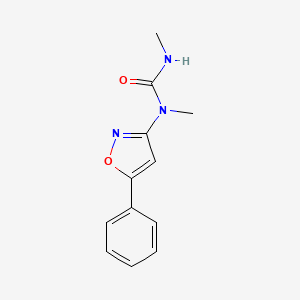
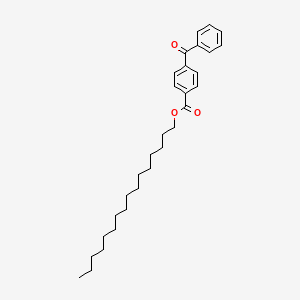
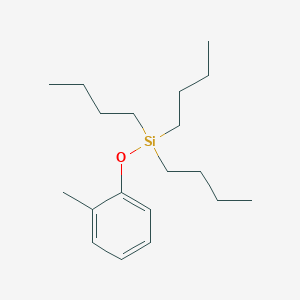
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)
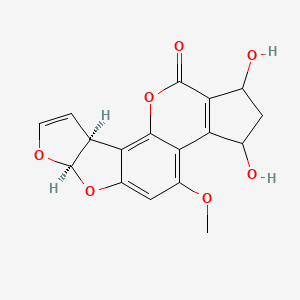
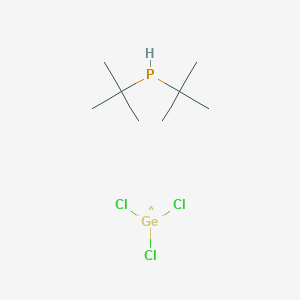

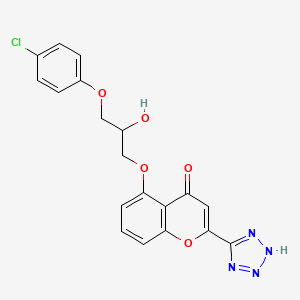
![2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline](/img/structure/B14628381.png)
